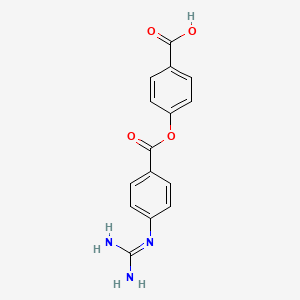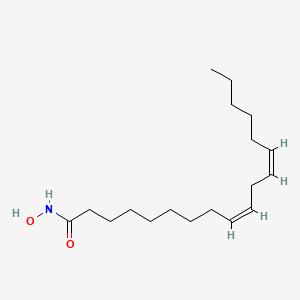
linoleyl hydroxamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
linoleyl hydroxamic acid is a compound that belongs to the class of fatty acid derivatives. It is characterized by the presence of a hydroxyl group and a double bond at the 9th and 12th positions of the octadeca chain. This compound is of interest due to its potential biological activities and applications in various fields.
Aplicaciones Científicas De Investigación
linoleyl hydroxamic acid has several scientific research applications, including:
Chemistry: It is used as a model compound for studying fatty acid derivatives and their reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of various industrial products, including cosmetics and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of linoleyl hydroxamic acid typically involves the hydroxylation of octadeca-9,12-dienoic acid. This can be achieved through various methods, including:
Chromatographic Techniques: The compound can be isolated from natural sources such as Eichhornia crassipes using chromatographic techniques and identified using 1D and 2D NMR spectroscopic methods.
Chemical Synthesis: The chemical synthesis involves the reaction of octadeca-9,12-dienoic acid with hydroxylamine under controlled conditions to form the hydroxylated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques and spectroscopic methods is essential for the identification and purification of the compound.
Análisis De Reacciones Químicas
Types of Reactions
linoleyl hydroxamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
Mecanismo De Acción
The mechanism of action of linoleyl hydroxamic acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in inflammatory and metabolic pathways. For example, it may bind to peroxisome proliferator-activated receptors and modulate their activity, leading to anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
(9Z,12Z)-Octadeca-9,12-dienoic acid: A similar compound with a double bond at the 9th and 12th positions but lacking the hydroxyl group.
(9Z,12Z)-11-hydroxyoctadecadienoic acid: Another hydroxylated derivative with the hydroxyl group at the 11th position.
Uniqueness
linoleyl hydroxamic acid is unique due to its specific hydroxylation pattern and the presence of the amide group, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
29204-26-0 |
|---|---|
Fórmula molecular |
C18H33NO2 |
Peso molecular |
295.5 g/mol |
Nombre IUPAC |
(9Z,12Z)-N-hydroxyoctadeca-9,12-dienamide |
InChI |
InChI=1S/C18H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19-21/h6-7,9-10,21H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9- |
Clave InChI |
ICBBTPIZRNITQC-HZJYTTRNSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NO |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NO |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)NO |
Sinónimos |
linoleate-hydroxamic acid linoleic acid hydroxamate linoleyl hydroxamic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




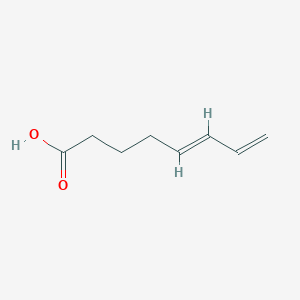

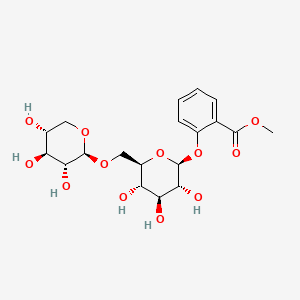

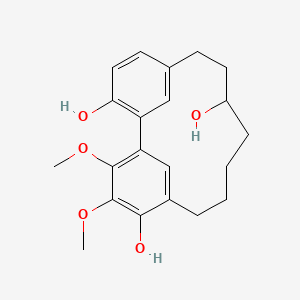
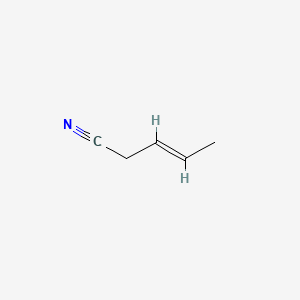
![[11C]4-N-methylamino-4-hydroxystilbene](/img/structure/B1234688.png)
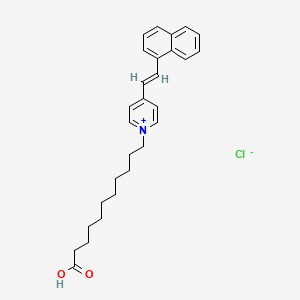

![[(2S,3R,4R,5S,6R)-5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1234692.png)
![(Z)-1-[(2R,3S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine](/img/structure/B1234693.png)
